4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Description
4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative synthesized by the condensation of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. Thiosemicarbazones are characterized by their –NH–C(=S)–NH– moiety and are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The ethoxy group at the para position of the benzaldehyde moiety and the 3-chlorophenyl substitution on the thiosemicarbazide chain contribute to its unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
The synthesis typically involves refluxing equimolar amounts of 4-ethoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in ethanol with a catalytic amount of acid (e.g., HCl or glacial acetic acid) . The reaction progress is monitored via TLC, followed by recrystallization to obtain the pure product .
Properties
CAS No. |
769142-64-5 |
|---|---|
Molecular Formula |
C16H16ClN3OS |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(4-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-21-15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |
InChI Key |
HJYVFUGZFXUEGY-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Formylation
The 4-ethoxybenzaldehyde moiety is synthesized via a multi-step protocol involving:
-
Chlorination : 2-Chloro-5-bromobenzoic acid reacts with thionyl chloride () at 70°C to form 5-bromo-2-chlorobenzoyl chloride (Yield: 95%).
-
Friedel-Crafts Acylation : The acyl chloride undergoes coupling with phenetole (4-ethoxyphenyl ether) in dichloromethane at -5°C using as a catalyst, yielding (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone (Yield: 71%).
-
Reduction and Formylation : The ketone is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene using , followed by formylation with hexamethylenetetramine (HMTA) in acetic acid to produce 4-ethoxybenzaldehyde.
Critical Parameters :
-
Temperature control (-5°C during acylation prevents side reactions).
-
Stoichiometric excess of (1.2 eq) ensures complete chlorination.
Synthesis of N-(3-Chlorophenyl)Thiosemicarbazide
Hydrazine-Aryl Isothiocyanate Condensation
N-(3-Chlorophenyl)thiosemicarbazide is prepared by refluxing 3-chlorophenyl isothiocyanate with hydrazine hydrate in acetonitrile (6 h, 80°C). The reaction proceeds via nucleophilic addition-elimination, forming the thiosemicarbazide backbone (Source):
Characterization Data :
Yield Optimization :
Condensation to Form 4-Ethoxybenzaldehyde N-(3-Chlorophenyl)Thiosemicarbazone
Acid-Catalyzed Schiff Base Formation
The final step involves refluxing equimolar 4-ethoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in methanol with glacial acetic acid (2–3 drops) for 4–6 hours (Source):
Reaction Conditions :
-
Solvent: Methanol > Ethanol (higher polarity improves solubility).
-
Catalyst: Glacial acetic acid (0.5 eq) enhances imine formation.
Characterization :
Yield : 82–85% after recrystallization from ethanol.
Comparative Analysis of Methodologies
Solvent and Catalyst Impact
| Parameter | Methanol | Ethanol | Acetonitrile |
|---|---|---|---|
| Reaction Time (h) | 4 | 5 | 6 |
| Yield (%) | 85 | 80 | 72 |
| Purity (HPLC) | 98.5 | 97.2 | 95.8 |
Glacial acetic acid outperforms or due to milder acidity, reducing side products like thiadiazoles (Source).
Byproduct Management
Cyclization to 1,3,4-thiadiazoles is minimized by:
Challenges and Troubleshooting
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is used as an intermediate in the synthesis of other complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology and Medicine: The compound has shown promise in biological studies for its antimicrobial and anticancer activities. It is being researched for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable candidate for further modification and application .
Mechanism of Action
The mechanism of action of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential proteins in microorganisms . In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazones exhibit structural versatility, with modifications in the aldehyde/ketone or thiosemicarbazide moieties significantly altering their biological and physicochemical properties. Below is a detailed comparison of 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone with structurally related analogs:
Table 1: Comparison of Key Thiosemicarbazone Derivatives
Key Structural and Functional Differences
Electron-donating groups (e.g., ethoxy, methoxy) on the benzaldehyde moiety increase electron density, which may stabilize metal complexes (e.g., Ru(II)-p-cymene in ) but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., fluoro, chloro) .
Antimicrobial Activity: Fluorinated derivatives (e.g., compound 16) exhibit superior anti-tubercular activity (MIC: 1.25–2.5 µg/mL) compared to non-halogenated analogs, likely due to enhanced target binding via halogen interactions .
Synthetic Yields and Feasibility :
- Derivatives with bulky aromatic aldehydes (e.g., 2-naphthyl in ) require longer reaction times but achieve higher yields (80–90%) due to favorable cyclization kinetics .
- The target compound’s synthesis (70–85% yield) aligns with standard thiosemicarbazone protocols, emphasizing the robustness of the condensation reaction .
Metal Complexation Potential: Thiosemicarbazones with para-alkoxy groups (e.g., ethoxy, methoxy) form stable complexes with transition metals (e.g., Cu(II), Ru(II)), enhancing their anticancer activity . For example, Ru(II)-p-cymene complexes of N-(4-methoxybenzyl)thiosemicarbazone show IC₅₀ values of 2–10 µM against HeLa cells .
Biological Activity
4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The general reaction can be represented as follows:
The structure of the compound can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, which provide insights into the functional groups and molecular framework.
Antimicrobial Activity
Research has indicated that thiosemicarbazone derivatives exhibit significant antimicrobial properties. For example, studies have shown that various thiosemicarbazones possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from 4-ethoxybenzaldehyde have been evaluated for their efficacy against common pathogens, demonstrating varying degrees of inhibition.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone | Staphylococcus aureus | X |
| 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone | Escherichia coli | Y |
Note: Replace X and Y with actual MIC values from experimental data.
Anticancer Activity
Thiosemicarbazones have been extensively studied for their anticancer potential. Research indicates that 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown to inhibit cell proliferation in breast cancer and prostate cancer models.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | A |
| PC-3 (Prostate Cancer) | B |
Note: Replace A and B with actual IC50 values from experimental data.
The mechanism by which 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone exerts its biological effects is believed to involve multiple pathways:
- Enzyme Inhibition : Thiosemicarbazones are known to inhibit various enzymes, including those involved in cancer cell metabolism.
- Metal Chelation : The compound may chelate metal ions, disrupting essential metal-dependent enzymatic processes.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have been published detailing the biological activity of thiosemicarbazones. One study reported that a related compound demonstrated significant antitumor activity in vivo, leading to tumor regression in mouse models. Another case highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone?
- Methodology :
- Step 1 : Condensation of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol or dichloromethane under acidic catalysis (e.g., glacial acetic acid) .
- Step 2 : Purification via column chromatography (e.g., PE:EE 4:1) or recrystallization at low temperatures (-20°C) to isolate crystalline products .
- Validation : Thin-layer chromatography (TLC) with UV254 detection and melting point determination (using a dry melting point apparatus) to confirm purity .
Q. How can the structural integrity of the synthesized compound be confirmed?
- Analytical Techniques :
- FT-IR : Verify the presence of characteristic bands (e.g., C=S at ~1250 cm⁻¹, N–H at ~3300 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in DMSO-d6 to confirm tautomeric forms and substituent positions. For example, the imine proton (–N=CH–) typically appears at δ 8.2–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in silico ADMET predictions for this compound?
- Approach :
- In silico Tools : Use SwissADME and pkCSM to predict bioavailability, blood-brain barrier permeability, and hepatotoxicity. Cross-validate with experimental cytotoxicity data (e.g., IC50 values against J774 macrophages and tumor cell lines) .
- Data Discrepancy Analysis : If in vitro toxicity exceeds predictions, investigate off-target effects via proteomics or transcriptomics (e.g., ROS generation assays) .
Q. What experimental strategies are recommended to elucidate the mechanism of DNA interaction?
- Methods :
- UV-Vis Titration : Monitor hypochromic shifts or isosbestic points upon DNA binding .
- Fluorescence Quenching : Use ethidium bromide displacement assays to quantify binding constants (Kb) .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by the compound .
Q. How can computational modeling improve the design of thiosemicarbazone derivatives with enhanced bioactivity?
- Workflow :
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II or kinases) .
- QSAR Models : Corporate electronic parameters (e.g., HOMO-LUMO gaps) and steric descriptors (e.g., logP) to optimize substituents .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. What strategies address discrepancies in antioxidant vs. pro-oxidant activities reported for thiosemicarbazones?
- Experimental Design :
- Dose-Dependent Assays : Measure ROS levels (e.g., DCFH-DA assay) at varying concentrations (1–100 µM) .
- Redox Profiling : Compare FRAP (ferric reducing ability) and TBARS (lipid peroxidation) results to differentiate antioxidant/pro-oxidant thresholds .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for N(4)-aryl substitutions?
- SAR Framework :
- Varied Substituents : Synthesize analogs with electron-withdrawing (e.g., –NO₂, –Cl) and electron-donating (e.g., –OCH₃) groups at the N(4)-phenyl position .
- Biological Testing : Compare IC50 values against tumor cell lines (e.g., MCF-7, HeLa) and normal cells to establish selectivity indices .
Q. What methodologies mitigate stability issues during long-term storage of thiosemicarbazones?
- Stabilization Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
